molecular formula C11H18N2 B13081978 2-methyl-N-(2-methylbutyl)pyridin-3-amine

2-methyl-N-(2-methylbutyl)pyridin-3-amine

Cat. No.: B13081978
M. Wt: 178.27 g/mol
InChI Key: ICLVDRLQMHSYGD-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methylbutyl)pyridin-3-amine is an organic compound with the molecular formula C11H18N2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylbutyl)pyridin-3-amine can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridin-3-amine with 2-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another method involves the reductive amination of 2-methylpyridin-3-amine with 2-methylbutanal using a reducing agent such as sodium triacetoxyborohydride. This reaction is usually performed in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and scalability. Catalytic hydrogenation and high-pressure reactors are often employed to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methylbutyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

2-methyl-N-(2-methylbutyl)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-methylpyridin-3-amine: Lacks the 2-methylbutyl substituent, resulting in different chemical and biological properties.

    N-(2-methylbutyl)pyridin-3-amine: Similar structure but without the methyl group on the pyridine ring.

    2-methyl-N-(2-methylpropyl)pyridin-3-amine: Contains a different alkyl substituent, leading to variations in reactivity and applications.

Uniqueness

2-methyl-N-(2-methylbutyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a 2-methylbutyl group makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-methyl-N-(2-methylbutyl)pyridin-3-amine

InChI

InChI=1S/C11H18N2/c1-4-9(2)8-13-11-6-5-7-12-10(11)3/h5-7,9,13H,4,8H2,1-3H3

InChI Key

ICLVDRLQMHSYGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=C(N=CC=C1)C

Origin of Product

United States

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